molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No. B1683683
CAS RN: 526-55-6
M. Wt: 161.2 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
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Patent
US04062869

Procedure details

A suspension of benzyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (560 ml.) was heated to reflux over a period of 40 minutes and stirred at that temperature for 4 hours. After cooling the mixture was diluted with water (1.2 l.) and extracted with dichloromethane. The extract was washed with water and the solvent evaporated under reduced pressure to yield a viscous oil. This was distilled at 0.5 - 1 mm. pressure and the friction which distilled at a vapour temperature of 160°-190° was crystallised from toluene (100 ml.), giving the title compound as white crystals, mp. 57°-90°. Yield 24.3 g. (75.5%).
Name
benzyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=O)[C:11](OCC2C=CC=CC=2)=[O:12])=[CH:2]1.[BH4-].[Na+]>C(O)(C)C.O>[OH:12][CH2:11][CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
benzyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
22.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
560 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a period of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a viscous oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled at 0.5 - 1 mm
DISTILLATION
Type
DISTILLATION
Details
pressure and the friction which distilled at a vapour temperature of 160°-190°
CUSTOM
Type
CUSTOM
Details
was crystallised from toluene (100 ml.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.